

IUPAC name and synonyms for 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diethoxybenzene

Cat. No.: B087031

[Get Quote](#)

An In-depth Technical Guide to 1,4-Diethoxybenzene

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **1,4-diethoxybenzene**, including its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies.

Nomenclature

The standard IUPAC name for this compound is **1,4-diethoxybenzene**^{[1][2]}. It is also known by several synonyms, which are often encountered in literature and commercial listings.

Common Synonyms:

- p-Diethoxybenzene^{[3][4][5]}
- Hydroquinone diethyl ether^{[1][3][4][5][6][7]}
- Benzene, 1,4-diethoxy^{[3][5]}
- Benzene, p-diethoxy^{[1][4][5]}
- 1,4-diethyl oxybenzene^[1]
- NSC-2113^[1]

Physicochemical Properties

1,4-Diethoxybenzene is a white to off-white crystalline solid at room temperature with a characteristic sweet, floral, or anise-like odor[8][9][10]. It is insoluble in water but soluble in organic solvents such as ethanol and ether[7][8].

Table 1: Physical and Chemical Properties of **1,4-Diethoxybenzene**

Property	Value	Source
Molecular Formula	$C_{10}H_{14}O_2$	[2][3][4][5][7][8][10]
Molecular Weight	166.22 g/mol	[8][10]
CAS Number	122-95-2	[2][3][4][5][7][8]
Appearance	White to off-white crystalline solid	[8][10]
Melting Point	69-72 °C	[3][10]
Boiling Point	198-200 °C; 246 °C at 760 mmHg	[3][8]
Density	$1.0 \pm 0.1 \text{ g/cm}^3$	[3]
Flash Point	$88.2 \pm 19.4 \text{ °C}$	[3]
Solubility	Insoluble in water; Soluble in ethanol, ether	[7][8]
Vapor Pressure	0.0436 mmHg at 25°C	[7]

Table 2: Computed Molecular Descriptors

Descriptor	Value	Source
XLogP3	2.5	[1]
Hydrogen Bond Acceptor Count	2	[8]
Rotatable Bond Count	4	[8]
Topological Polar Surface Area	18.5 Å ²	[1] [8]
Heavy Atom Count	12	[8]

Experimental Protocols

Synthesis of 1,4-Diethoxybenzene

The synthesis of **1,4-diethoxybenzene** is typically achieved through the ethylation of hydroquinone. Several methods have been described in the literature.

Method 1: Williamson Ether Synthesis with Diethyl Sulfate

This is a common method for preparing **1,4-diethoxybenzene**.[\[10\]](#)[\[11\]](#)

- Reactants: Hydroquinone, diethyl sulfate, and a base (e.g., sodium hydroxide).
- Procedure:
 - Dissolve hydroquinone (1 equivalent) in an aqueous solution of sodium hydroxide.
 - Add diethyl sulfate (2.5 equivalents) dropwise to the stirred solution while maintaining the temperature below 40°C.
 - After the addition is complete, heat the mixture to reflux for a period to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.
 - Cool the reaction mixture. The solid product will precipitate.
 - Isolate the crude product by filtration and wash it thoroughly with water.

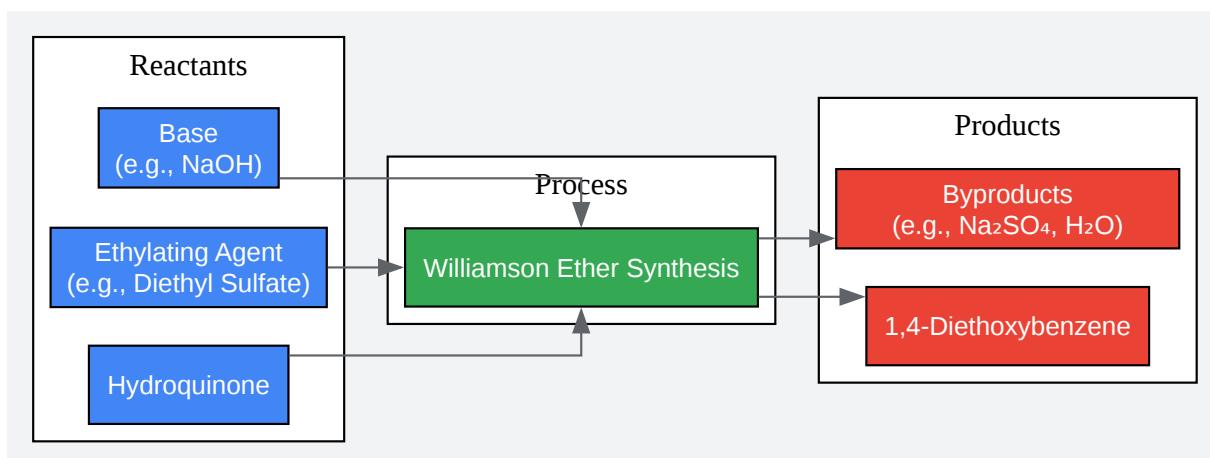
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **1,4-diethoxybenzene**.

Method 2: Phase-Transfer Catalysis

This method offers an alternative to the classical Williamson synthesis, often with improved yields and milder reaction conditions.[9]

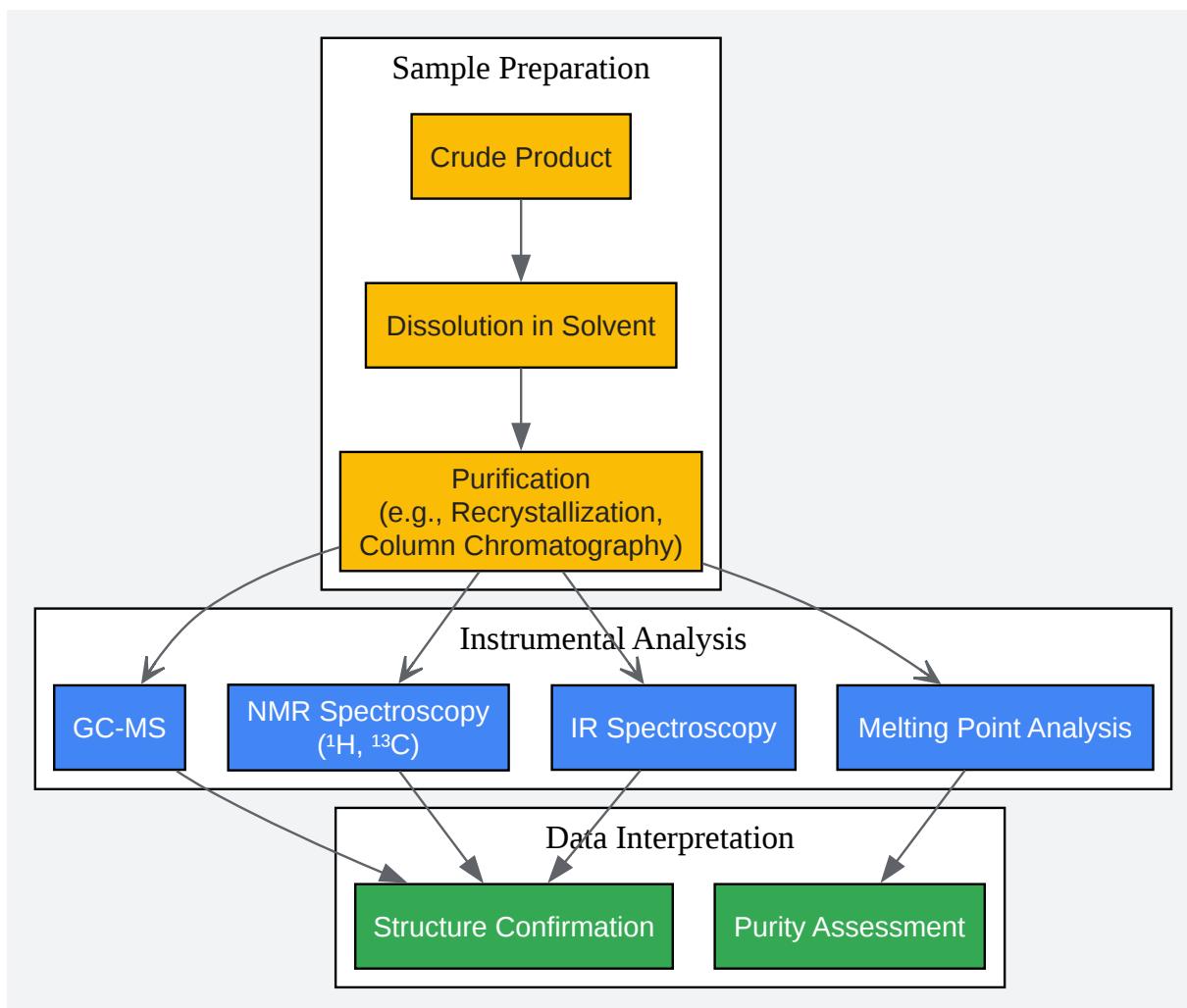
- Reactants: Hydroquinone, an ethylating agent (e.g., ethyl bromide), a base (e.g., potassium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Procedure:
 - Combine hydroquinone, powdered potassium hydroxide, the phase-transfer catalyst, and a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.
 - Add ethyl bromide to the mixture.
 - Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).[9]
 - After cooling, add water to the mixture.
 - The product, being insoluble in water, will precipitate and can be collected by suction filtration.
 - Wash the product with water until the filtrate is neutral.
 - Dry the product under a vacuum. If necessary, further purify by recrystallization from 95% ethanol.[9]

Analytical Methods


The characterization and purity assessment of **1,4-diethoxybenzene** typically involve standard analytical techniques for organic compounds.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating **1,4-diethoxybenzene** from a mixture and confirming its identity based on its

mass spectrum.[12] The NIST WebBook provides a reference mass spectrum for this compound.[4]


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to elucidate the chemical structure of **1,4-diethoxybenzene**. The ^1H NMR spectrum would show characteristic signals for the aromatic protons and the ethoxy groups.[13]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O ether linkages and the aromatic ring.[1][4]
- Melting Point Analysis: The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting point range close to the literature value suggests high purity.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,4-Diethoxybenzene** via Williamson Ether Synthesis.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for **1,4-diethoxybenzene** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Diethoxybenzene | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Diethoxybenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 1,4-Diethoxybenzene | CAS#:122-95-2 | ChemsrC [chemsrc.com]
- 4. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 5. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 6. 1,4-Diethoxybenzene | 122-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 1,4-Diethoxybenzene | 122-95-2 [chemnet.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 1,4-Diethoxybenzene CAS#: 122-95-2 [m.chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. env.go.jp [env.go.jp]
- 13. 1,4-Diethoxybenzene(122-95-2) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 1,4-Diethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087031#iupac-name-and-synonyms-for-1-4-diethoxybenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com